(3-Carboxypropyl)triphenylphosphonium bromide
Overview
Description
(3-Carboxypropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C22H22BrO2P and a molecular weight of 429.29 g/mol . It is a crystalline powder that is soluble in water and ethanol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Carboxypropyl)triphenylphosphonium bromide can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and purification systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Carboxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Scientific Research Applications
(3-Carboxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Carboxypropyl)triphenylphosphonium bromide involves its ability to selectively accumulate in the mitochondria of cells due to its lipophilic nature and delocalized positive charge[5][5]. This selective accumulation disrupts mitochondrial functions, leading to the generation of reactive oxygen species and the induction of apoptosis in cancer cells[5][5]. The compound also affects the cell cycle, reactive oxygen species levels, and the expression of tumor necrosis factor α and vascular endothelial growth factor[5][5].
Comparison with Similar Compounds
Similar Compounds
(4-Carboxybutyl)triphenylphosphonium bromide: Similar in structure but with a different alkyl chain length.
(Bromomethyl)triphenylphosphonium bromide: Contains a bromomethyl group instead of a carboxypropyl group.
(Ethoxycarbonylmethyl)triphenylphosphonium bromide: Contains an ethoxycarbonylmethyl group.
Uniqueness
(3-Carboxypropyl)triphenylphosphonium bromide is unique due to its specific carboxypropyl group, which imparts distinct chemical and biological properties. Its ability to selectively target mitochondria makes it particularly valuable in cancer research and therapy .
Properties
IUPAC Name |
3-carboxypropyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJKVMGJABKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443905 | |
Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17857-14-6 | |
Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Carboxyprop-1-yl)(triphenyl)phosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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